molecular formula C6H11ClO2 B14434863 1-Chloroethyl butanoate CAS No. 80195-91-1

1-Chloroethyl butanoate

Cat. No.: B14434863
CAS No.: 80195-91-1
M. Wt: 150.60 g/mol
InChI Key: UHFYOBZZNHROFC-UHFFFAOYSA-N
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Description

1-Chloroethyl butanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. The structure of this compound consists of a butanoate group attached to a 1-chloroethyl group, making it a unique compound with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloroethyl butanoate can be synthesized through the esterification reaction between butanoic acid and 1-chloroethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

Butanoic Acid+1-Chloroethanol1-Chloroethyl Butanoate+Water\text{Butanoic Acid} + \text{1-Chloroethanol} \rightarrow \text{this compound} + \text{Water} Butanoic Acid+1-Chloroethanol→1-Chloroethyl Butanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-Chloroethyl butanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form butanoic acid and 1-chloroethanol.

    Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to form the corresponding alcohols.

    Substitution: The chlorine atom in the 1-chloroethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form different products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or similar reducing agents.

    Substitution: Nucleophiles like hydroxide ions under appropriate conditions.

Major Products Formed

    Hydrolysis: Butanoic acid and 1-chloroethanol.

    Reduction: Butanol and 1-chloroethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

1-Chloroethyl butanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the 1-chloroethyl group into other compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in modifying the pharmacokinetic properties of active pharmaceutical ingredients.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of 1-Chloroethyl butanoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of butanoic acid and 1-chloroethanol. In reduction reactions, the ester is reduced to the corresponding alcohols through the transfer of hydride ions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl butanoate: Another ester with a similar structure but without the chlorine atom.

    Methyl butanoate: Similar ester with a methyl group instead of the 1-chloroethyl group.

    Butyl butanoate: Ester with a butyl group instead of the 1-chloroethyl group.

Uniqueness

1-Chloroethyl butanoate is unique due to the presence of the chlorine atom in the 1-chloroethyl group, which imparts distinct chemical properties and reactivity compared to other esters. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

80195-91-1

Molecular Formula

C6H11ClO2

Molecular Weight

150.60 g/mol

IUPAC Name

1-chloroethyl butanoate

InChI

InChI=1S/C6H11ClO2/c1-3-4-6(8)9-5(2)7/h5H,3-4H2,1-2H3

InChI Key

UHFYOBZZNHROFC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(C)Cl

Origin of Product

United States

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